molecular formula C18H27ClN2O2 B11525643 N-[2-(4-chlorophenyl)ethyl]-N'-octylethanediamide

N-[2-(4-chlorophenyl)ethyl]-N'-octylethanediamide

Cat. No.: B11525643
M. Wt: 338.9 g/mol
InChI Key: JKNVLOZKSNYCKX-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-N’-octylethanediamide is an organic compound characterized by the presence of a chlorophenyl group and an octyl chain attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-N’-octylethanediamide typically involves the reaction of 4-chlorophenylethylamine with octylamine in the presence of an appropriate coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), which facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of N-[2-(4-chlorophenyl)ethyl]-N’-octylethanediamide may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-N’-octylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-N’-octylethanediamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N’-octylethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)ethyl]-N’-methylethanediamide
  • N-[2-(4-chlorophenyl)ethyl]-N’-(3-methylphenyl)ethanediamide
  • N-[2-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-N’-octylethanediamide is unique due to its specific structural features, such as the presence of an octyl chain and a chlorophenyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C18H27ClN2O2

Molecular Weight

338.9 g/mol

IUPAC Name

N'-[2-(4-chlorophenyl)ethyl]-N-octyloxamide

InChI

InChI=1S/C18H27ClN2O2/c1-2-3-4-5-6-7-13-20-17(22)18(23)21-14-12-15-8-10-16(19)11-9-15/h8-11H,2-7,12-14H2,1H3,(H,20,22)(H,21,23)

InChI Key

JKNVLOZKSNYCKX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)C(=O)NCCC1=CC=C(C=C1)Cl

Origin of Product

United States

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